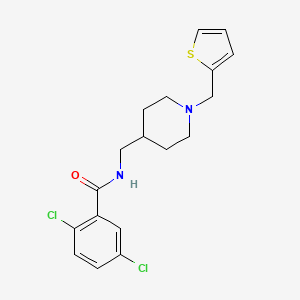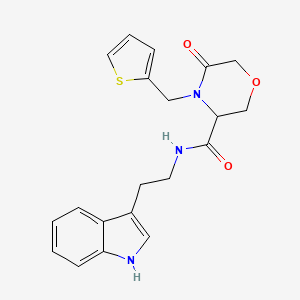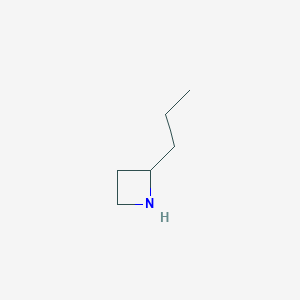
2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrrole ring substituted with a pyridine moiety and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Substitution with Pyridine: The pyridine moiety can be introduced through nucleophilic substitution reactions, where the pyrrole ring is reacted with pyridine derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, green chemistry principles can be applied to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted pyrroles and pyridines.
科学的研究の応用
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.
類似化合物との比較
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing pyridine rings are structurally related and often have comparable chemical properties.
Substituted Pyrroles: Other pyrrole derivatives with different substituents can provide insights into the effects of various functional groups.
Uniqueness: The presence of both pyrrole and pyridine rings, along with the specific substitution pattern, makes this compound unique. This combination of structural features can lead to distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(12(15)16)9(2)14(8)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMVKOSDJTWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2888587.png)


![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2888590.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

